molecular formula C17H12Cl2N4S B286820 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286820
M. Wt: 375.3 g/mol
InChI Key: JDVOCVBORFKNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential for use in various applications.

Mechanism of Action

The mechanism of action for 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. These include the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a novel anti-cancer agent. Its ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for further research. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in animal models and its potential for use in combination with other anti-cancer drugs. Another direction is to explore its potential for use in other applications, such as in the treatment of infectious diseases or neurological disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.

Synthesis Methods

The synthesis method for 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorobenzylamine, 3-methylbenzaldehyde, and thiosemicarbazide in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in various scientific research applications. One such application is as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C17H12Cl2N4S

Molecular Weight

375.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4S/c1-10-3-2-4-12(7-10)16-20-21-17-23(16)22-15(24-17)8-11-5-6-13(18)9-14(11)19/h2-7,9H,8H2,1H3

InChI Key

JDVOCVBORFKNTM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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